Nonacosane, 1-bromo-
Overview
Description
Nonacosane, 1-bromo- is a brominated derivative of nonacosane, a straight-chain hydrocarbon with the molecular formula C29H60. The addition of a bromine atom to the nonacosane molecule results in the formation of Nonacosane, 1-bromo-, which has the molecular formula C29H59Br
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacosane, 1-bromo- can be synthesized through the bromination of nonacosane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under controlled conditions to ensure the selective bromination of the nonacosane molecule. The reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of Nonacosane, 1-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The bromination reaction is monitored to ensure the selective addition of bromine to the nonacosane molecule, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Nonacosane, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in Nonacosane, 1-bromo- can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The bromine atom can be reduced to form nonacosane, the parent hydrocarbon.
Oxidation Reactions: Under specific conditions, Nonacosane, 1-bromo- can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include nonacosanol (from hydroxylation) and nonacosylamine (from amination).
Reduction Reactions: The primary product is nonacosane.
Oxidation Reactions: Various oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Nonacosane, 1-bromo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to investigate its potential use in drug development and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of Nonacosane, 1-bromo- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, affecting cellular processes. The bromine atom in the molecule can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Nonacosane: The parent hydrocarbon, which lacks the bromine atom.
Nonacosanol: A hydroxylated derivative of nonacosane.
Nonacosylamine: An aminated derivative of nonacosane
Uniqueness
Nonacosane, 1-bromo- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated counterparts. This makes it valuable in specific chemical reactions and applications where the bromine atom plays a crucial role .
Properties
IUPAC Name |
1-bromononacosane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h2-29H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXDRWWCDPCNIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316454 | |
Record name | 1-Bromononacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-47-8 | |
Record name | 1-Bromononacosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62108-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromononacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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